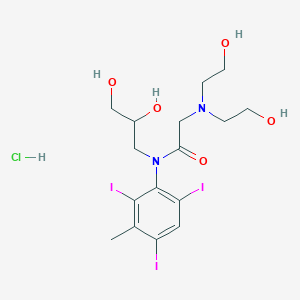
Triiodamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiodamine, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClI3N2O5 and its molecular weight is 740.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Applications
1.1 Anticancer Properties
Triiodamine has been investigated for its anticancer potential, especially in the context of targeting specific cancer cell lines. Research has shown that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspase pathways and inhibition of cell proliferation markers.
- Case Study : A study involving this compound demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity. This suggests that modifications to the compound's structure could enhance its efficacy against various cancers.
1.2 Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which have been explored in several studies.
- Mechanism : this compound has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating a potential therapeutic role in inflammatory diseases.
1.3 Antioxidant Activity
this compound's antioxidant capacity is another area of interest, particularly its ability to scavenge free radicals.
- Research Findings : Assays have demonstrated that this compound exhibits significant scavenging activity against DPPH radicals, suggesting its potential use in oxidative stress-related conditions.
Agricultural Applications
2.1 Pesticidal Properties
Recent studies have explored the use of this compound as a pesticide due to its biological activity against various pests.
- Effectiveness : Trials have indicated that this compound can effectively reduce pest populations, making it a candidate for environmentally friendly pest control solutions.
Industrial Applications
3.1 Material Science
this compound is being researched for its properties in material science, particularly as a potential additive in polymers and coatings.
- Enhancements : The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical strength.
Data Tables
To summarize the applications and findings related to this compound, the following tables provide a clear overview:
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medical | Anticancer | Induces apoptosis in MCF-7 cells (IC50 values) |
| Anti-inflammatory | Downregulates TNF-alpha and IL-6 | |
| Antioxidant | Significant DPPH radical scavenging activity | |
| Agricultural | Pesticide | Effectively reduces pest populations |
| Industrial | Material additive | Enhances thermal stability and mechanical strength |
Propiedades
Número CAS |
34722-70-8 |
|---|---|
Fórmula molecular |
C16H24ClI3N2O5 |
Peso molecular |
740.5 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]-N-(2,3-dihydroxypropyl)-N-(2,4,6-triiodo-3-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H23I3N2O5.ClH/c1-10-12(17)6-13(18)16(15(10)19)21(7-11(25)9-24)14(26)8-20(2-4-22)3-5-23;/h6,11,22-25H,2-5,7-9H2,1H3;1H |
Clave InChI |
FHNBMJLRCHDUQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1I)I)N(CC(CO)O)C(=O)CN(CCO)CCO)I.Cl |
SMILES canónico |
CC1=C(C(=C(C=C1I)I)N(CC(CO)O)C(=O)CN(CCO)CCO)I.Cl |
Sinónimos |
N-(3-(2,2'-dihydroxydiethylaminomethyl)-2,4,6- triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide triiodamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















